1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-20-12-17-19(13-21(20)31-2)26-14-18(23(28)15-6-4-3-5-7-15)22(17)27-10-8-16(9-11-27)24(25)29/h3-7,12-14,16H,8-11H2,1-2H3,(H2,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUKKATZNHUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Construction
The 6,7-dimethoxyquinoline scaffold is typically synthesized via the Skraup reaction or Friedländer annulation using substituted anilines. For example:
Benzoylation at Position 3
Direct electrophilic substitution at position 3 is challenging due to the electron-deficient nature of quinoline. Two strategies are documented:
a) Directed Metalation Approach
b) Palladium-Catalyzed C–H Activation
Chlorination at Position 4
Synthesis of Piperidine-4-carboxamide
Carboxamide Formation from Piperidine-4-carboxylic Acid
Alternative Route via Nitrile Reduction
-
Starting material : Piperidine-4-carbonitrile.
Coupling of Intermediates via Nucleophilic Aromatic Substitution
Reaction Optimization
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
-
Leaving Group Departure : Chloride displacement generates a quinolinium intermediate.
-
Amine Attack : Piperidine-4-carboxamide’s nitrogen performs nucleophilic attack at position 4.
Alternative Synthetic Routes
Buchwald-Hartwig Amination
Reductive Amination
-
Substrate : 4-Aminoquinoline derivative + Piperidine-4-carboxaldehyde.
Analytical Validation and Purification
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions: 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
This compound serves as a building block in the synthesis of more complex molecules. It can act as a precursor for various chemical reactions, facilitating the development of novel compounds in synthetic organic chemistry.
2. Biology:
In biological studies, this compound may be employed to investigate interactions with biological macromolecules. Its potential as a bioactive compound makes it suitable for exploring mechanisms of action at the molecular level.
3. Medicine:
The therapeutic properties of 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide are being investigated for applications in drug discovery and development. Notably, it has shown promise in oncology and neuropharmacology due to its ability to inhibit specific kinases involved in cancer pathways .
4. Industry:
This compound may find applications in the development of new materials or catalysts and could serve as an intermediate in the synthesis of other industrial chemicals.
Case Studies and Research Findings
Several studies have documented the efficacy of 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide:
Mechanism of Action
The mechanism by which 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The quinoline core is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates structural analogs of the target compound, focusing on substituent variations, molecular properties, and reported biological activities.
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations
Structural Diversity: Quinoline vs. Thienopyridine/Coumarin: The quinoline core in the target compound distinguishes it from BI 605906 (thienopyridine) and the coumarin-containing analog . Quinoline derivatives often exhibit antiviral or antiparasitic activity, while thienopyridines are associated with enzyme inhibition (e.g., sEH) . Substituent Effects:
- Aromatic Extensions : The naphthalene group in improves hydrophobic interactions, critical for SARS-CoV-2 inhibition.
Biological Activity: The SARS-CoV-2 inhibitor shares the piperidine carboxamide motif but replaces quinoline with naphthalene, suggesting flexibility in scaffold design for antiviral applications. BI 605906’s thienopyridine and sulfonyl groups target sEH, indicating that piperidine carboxamides are adaptable to diverse enzyme targets .
Synthetic Approaches: Amide bond formation in the target compound aligns with methods described in , using chloroformate-mediated coupling. In contrast, BI 605906 employs a multi-step synthesis involving thienopyridine ring assembly .
Biological Activity
1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that exhibits potential biological activity, particularly in the field of medicinal chemistry. This compound features a quinoline core with methoxy and benzoyl substitutions, along with a piperidine ring and a carboxamide functional group. Its structural uniqueness may confer distinct pharmacological properties that warrant investigation.
- IUPAC Name : 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
- Molecular Formula : C₂₄H₂₅N₃O₄
- Molecular Weight : 429.48 g/mol
The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may lead to modulation of various signaling pathways, influencing processes such as cell proliferation and apoptosis.
Potential Targets:
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Binding to cellular receptors that mediate physiological responses.
- Proteins : Modulation of protein interactions that regulate cellular functions.
Biological Activity
Research on the biological activity of 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide has indicated several potential therapeutic applications:
Anticancer Activity
Studies have demonstrated that quinoline derivatives possess significant anticancer properties. For instance, compounds similar to 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide have shown efficacy against various cancer cell lines through mechanisms such as:
- Induction of cell cycle arrest
- Promotion of apoptosis
- Inhibition of angiogenesis
A study highlighted the effectiveness of similar compounds in inhibiting the proliferation of human lung cancer cells (A549) with IC50 values around 9 μM .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide, it is essential to compare it with other quinoline derivatives:
| Compound Name | Structure | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound A | Structure A | Antitumor | 0.25 | |
| Compound B | Structure B | Antibacterial | 15 | |
| Compound C | Structure C | Anti-inflammatory | 10 |
Case Studies and Research Findings
Several case studies have explored the biological activity of quinoline derivatives and their potential applications:
- Case Study on Anticancer Properties : A recent study investigated the effects of a series of quinoline-based compounds on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis in a dose-dependent manner .
- Mechanistic Insights : Another study focused on the molecular mechanisms underlying the anticancer effects of quinoline derivatives, revealing their ability to modulate signaling pathways involved in cell survival and death .
Q & A
Q. What are the recommended synthetic routes for 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide, and how can purity be optimized?
Answer:
- Synthetic Strategy : A modular approach is typically employed:
- Quinoline Core Synthesis : Start with 6,7-dimethoxyquinoline derivatives. Bromination at the 4-position followed by coupling with benzoyl chloride introduces the 3-benzoyl group .
- Piperidine-4-carboxamide Assembly : Piperidine-4-carboxamide can be synthesized via carbodiimide-mediated coupling of piperidine-4-carboxylic acid with an appropriate amine. Substituents on the piperidine ring may require protection/deprotection steps .
- Final Coupling : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution to link the quinoline and piperidine moieties .
- Purity Optimization :
Q. How can structural characterization of this compound be validated?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C24H23N3O4 (exact mass: 417.42 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
Answer:
- Key Variables :
- Quinoline Substituents : Vary methoxy groups (e.g., replace with ethoxy or halogen) to assess electronic effects on target binding .
- Piperidine Modifications : Test alkyl/aryl substitutions on the piperidine ring to optimize steric and pharmacokinetic properties .
- Experimental Design :
Q. What methodologies resolve contradictions in reported biological activities of related piperidine-4-carboxamide derivatives?
Answer:
- Data Reconciliation Framework :
- Assay Standardization : Compare protocols for differences in cell lines (e.g., HEK293 vs. CHO), incubation times, or solvent controls .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify if conflicting in vivo/in vitro results stem from rapid metabolism .
- Target Selectivity : Screen off-target effects via kinase profiling panels (e.g., Eurofins) to rule out polypharmacology .
- Example : CP-945,598 (a structurally similar CB1 antagonist) showed species-specific metabolism differences, resolved via LC-MS/MS metabolite profiling .
Q. How can pharmacokinetic (PK) parameters be optimized for this compound?
Answer:
- Key Parameters :
- Solubility : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to improve aqueous solubility (>50 µg/mL) .
- Permeability : Assess Caco-2 monolayer permeability (Papp >1×10−6 cm/s) to predict oral bioavailability .
- Metabolic Stability : Incubate with human liver microsomes (HLM); aim for t1/2 >30 min. CYP3A4 inhibition assays can guide structural tweaks .
- Case Study : CP-945,598’s 4-ethylamino group reduced CYP-mediated clearance, enhancing PK profiles in preclinical models .
Methodological Considerations
Q. What in vitro models are appropriate for evaluating this compound’s therapeutic potential?
Answer:
- Cancer Research :
- Apoptosis Assays : Use Annexin V/PI staining in MCF-7 or A549 cells to quantify pro-apoptotic effects .
- Cell Cycle Analysis : Flow cytometry (propidium iodide) to identify G1/S or G2/M arrest .
- Neurological Targets :
- Calcium Channel Inhibition : Patch-clamp electrophysiology in T-type Ca<sup>2+</sup> channel-expressing cells (e.g., Neuro2A) .
Q. How can computational tools aid in target identification?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
